2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a diazepane ring, and a cyclopenta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in the formation of alkanes or alcohols .
Scientific Research Applications
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer research.
Uniqueness
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its cyclopropyl group and diazepane ring contribute to its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H22N4 |
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Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C15H22N4/c1-3-12-13(4-1)17-14(11-5-6-11)18-15(12)19-9-2-7-16-8-10-19/h11,16H,1-10H2 |
InChI Key |
RKHOVCLLDLREME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCCNCC3)C4CC4 |
Origin of Product |
United States |
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